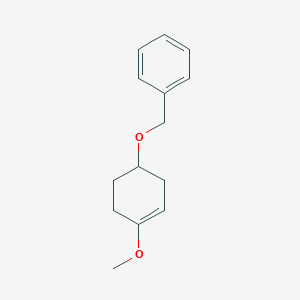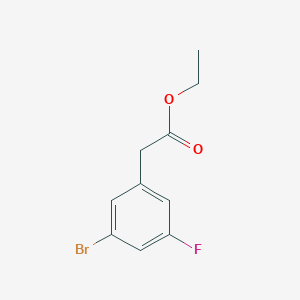
4-(2-(4-(3,5-Dichlorophenyl)-1-Piperazinyl)Ethyl)-5-(4-Fluorophenyl)-1 ,3-Dioxol-2-One hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-(3,5-Dichlorophenyl)-1-Piperazinyl)Ethyl)-5-(4-Fluorophenyl)-1 ,3-Dioxol-2-One hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 1,3-dioxol-2-one core with substituted phenyl and piperazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(3,5-Dichlorophenyl)-1-Piperazinyl)Ethyl)-5-(4-Fluorophenyl)-1 ,3-Dioxol-2-One hydrochloride typically involves multiple steps, including the formation of the 1,3-dioxol-2-one ring and the introduction of the substituted phenyl and piperazinyl groups. Common synthetic routes may include:
Formation of 1,3-Dioxol-2-one Core: This step involves the cyclization of appropriate diol precursors under acidic or basic conditions.
Introduction of Substituted Phenyl Groups: This can be achieved through electrophilic aromatic substitution reactions using suitable halogenated phenyl precursors.
Attachment of Piperazinyl Group: The piperazinyl group can be introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(3,5-Dichlorophenyl)-1-Piperazinyl)Ethyl)-5-(4-Fluorophenyl)-1 ,3-Dioxol-2-One hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-(4-(3,5-Dichlorophenyl)-1-Piperazinyl)Ethyl)-5-(4-Fluorophenyl)-1 ,3-Dioxol-2-One hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-(3,5-Dichlorophenyl)-1-Piperazinyl)Ethyl)-5-(4-Fluorophenyl)-1 ,3-Dioxol-2-One hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxol-2-one derivatives with different substituents.
- Piperazine derivatives with varying phenyl substitutions.
- Fluorophenyl-containing compounds with different core structures.
Uniqueness
4-(2-(4-(3,5-Dichlorophenyl)-1-Piperazinyl)Ethyl)-5-(4-Fluorophenyl)-1 ,3-Dioxol-2-One hydrochloride is unique due to its specific combination of substituents and core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
71923-04-1 |
|---|---|
Molecular Formula |
C21H20Cl3FN2O3 |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
4-[2-[4-(3,5-dichlorophenyl)piperazin-1-yl]ethyl]-5-(4-fluorophenyl)-1,3-dioxol-2-one;hydrochloride |
InChI |
InChI=1S/C21H19Cl2FN2O3.ClH/c22-15-11-16(23)13-18(12-15)26-9-7-25(8-10-26)6-5-19-20(29-21(27)28-19)14-1-3-17(24)4-2-14;/h1-4,11-13H,5-10H2;1H |
InChI Key |
HHLJUPLCCFWROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=CC(=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B8759586.png)

![1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid](/img/structure/B8759596.png)






![2-isopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8759644.png)



